4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,4-dichlorobenzylthio group, an ethoxy group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable pyridazinone intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Ethoxylation: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Phenyl Substitution: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridazinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, benzoyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its biological activities may be beneficial.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential interactions with DNA, leading to effects on gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenylpyridazin-3(2H)-one: Similar structure with a methoxy group instead of an ethoxy group.
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
5509-76-2 |
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Molecular Formula |
C19H16Cl2N2O2S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-25-17-11-22-23(14-6-4-3-5-7-14)19(24)18(17)26-12-13-8-9-15(20)16(21)10-13/h3-11H,2,12H2,1H3 |
InChI Key |
KBTMJKPQACLKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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